REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.C[Si](C=[N+]=[N-])(C)C.[NH2:20][C:21]1[C:26]([CH:27]=O)=[CH:25][CH:24]=[C:23]([CH3:29])[N:22]=1.C(O)(=O)C>O.O1CCCC1>[C:27]([C:26]1[C:21]([NH2:20])=[N:22][C:23]([CH3:29])=[CH:24][CH:25]=1)#[CH:1]
|
Name
|
|
Quantity
|
1.81 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
414 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
328 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1C=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
439 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1.81 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
which was stirred for 15 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
which was stirred for 30 minutes at −78° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
described in Manufacturing Example 170-1-4 at −78° C.
|
Type
|
STIRRING
|
Details
|
which was stirred for 25 minutes while the temperature
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
was slowly raised to −30° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature was slowly raised
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=2:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C(=NC(=CC1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 243 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |